N-Ethyl-2-methylallylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

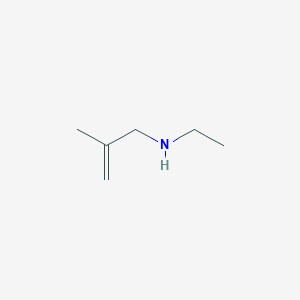

2D Structure

Properties

IUPAC Name |

N-ethyl-2-methylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-4-7-5-6(2)3/h7H,2,4-5H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTLFVLHXSDZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027798 | |

| Record name | N-Ethyl-2-methylallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propen-1-amine, N-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18328-90-0 | |

| Record name | N-Ethyl-2-methylallylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18328-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-amine, N-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018328900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-amine, N-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-2-methylallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylmethacrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPEN-1-AMINE, N-ETHYL-2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQF79T13KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for N Ethyl 2 Methylallylamine

Alkylation and Reductive Amination Approaches to N-Ethyl-2-methylallylamine Synthesis

Traditional methods for the synthesis of N-alkyated amines, such as this compound, often involve alkylation and reductive amination techniques. Reductive amination, a prominent reaction in pharmaceutical synthesis, allows for the coupling of carbonyl compounds with amines to form more complex amines. acs.org This process is a cornerstone for preparing secondary and tertiary amines. acs.org

While specific literature detailing the direct synthesis of this compound via these methods is not extensively available in the provided search results, the general principles of these reactions are well-established. For instance, the reductive amination of acetaldehyde (B116499) with monomethylamine is a known process for producing N-ethylmethylamine. google.com This suggests that a similar approach, likely involving the reaction of 2-methyl-2-propenal with ethylamine (B1201723) followed by a reduction step, could be a viable route for the synthesis of this compound.

Another common strategy is the direct alkylation of a primary or secondary amine. In this context, 2-methylallylamine (B105249) could be alkylated with an ethyl halide, or ethylamine could be alkylated with a 2-methylallyl halide. These reactions typically proceed in the presence of a base to neutralize the hydrogen halide byproduct.

Palladium-Catalyzed Carboamination Reactions Utilizing this compound as a Precursor

Palladium-catalyzed carboamination reactions have emerged as powerful tools for the construction of nitrogen-containing heterocycles. umich.eduumich.edu These reactions involve the coupling of an aryl or alkenyl halide with a nitrogen nucleophile that has a pendant alkene. nih.gov this compound is a valuable precursor in these transformations, leading to the formation of various heterocyclic structures. umich.eduumich.edu

The success of palladium-catalyzed carboamination reactions is highly dependent on the catalytic system, particularly the choice of ligand. The Wolfe research group has extensively studied the development of these reactions for heterocycle synthesis. umich.edu Their work has led to methods for the stereoselective synthesis of various nitrogen-containing rings. umich.edu

In the context of carboamination reactions, different ligands can influence the reaction's outcome, including yield and selectivity. For instance, in related palladium-catalyzed reactions, ligands such as CPhos and PPh₃ have been utilized. umich.edunih.gov The choice of ligand can affect the rate of key steps in the catalytic cycle, such as migratory insertion and reductive elimination. nih.gov For example, the use of bulky phosphite (B83602) ligands has been shown to control regioselectivity in some palladium-catalyzed couplings. nih.gov

The development of these catalytic systems often involves screening various palladium sources, ligands, and bases to optimize the reaction conditions for a specific substrate and desired product. nih.gov

The substrate scope of palladium-catalyzed carboamination reactions using this compound and its derivatives has been explored. These reactions have been shown to be effective for the synthesis of various heterocycles, including imidazolidin-2-ones and cyclic guanidines. umich.edunih.gov A variety of aryl and alkenyl halides can be coupled with N-allylurea or N-allylguanidine precursors derived from this compound. umich.edunih.gov

However, there are limitations. For example, in some cases, isomerization of the allyl group can occur, leading to undesired side products. umich.edu The success of the reaction can also be influenced by the steric and electronic properties of the substrates. umich.edu For instance, reactions involving primary amines as nucleophiles in certain palladium-catalyzed cyclizations have been reported to be unsuccessful. nih.gov

Synthesis of this compound Derivatives and Intermediates

This compound serves as a starting material for the synthesis of more complex molecules, including N-allylurea and guanidine (B92328) derivatives, which are important intermediates in organic synthesis.

N-allylurea precursors are readily prepared in a single step from the reaction of allylic amines, such as this compound, with isocyanates. umich.edunih.gov This straightforward reaction provides the substrates needed for subsequent palladium-catalyzed carboamination reactions to form imidazolidin-2-ones. umich.edunih.gov The general procedure involves mixing the N-allylamine with the appropriate isocyanate, often in a solvent like isopropanol (B130326) or dichloromethane, and stirring at room temperature until the reaction is complete. umich.edu

A variety of N-allylureas can be synthesized by this method, allowing for the introduction of different substituents on the urea (B33335) nitrogen atoms. This modularity is a key advantage of this synthetic strategy. nih.gov

| Starting Amine | Isocyanate | Product | Reference |

| N-methylallylamine | Ethyl isocyanate | 1-Allyl-3-ethyl-1-methylurea | nih.gov |

| N-allylaniline | Ethyl isocyanate | 1-Allyl-3-ethyl-1-phenylurea | nih.gov |

| N-allylbenzylamine | 4-methoxyphenylisocyanate | 1-Allyl-1-benzyl-3-(4-methoxyphenyl)urea | umich.edu |

Guanidines derived from this compound are also important intermediates, particularly for the synthesis of cyclic guanidines via palladium-catalyzed carboamination. umich.eduumich.edu The synthesis of these N-allylguanidines can be achieved through a multi-step process. umich.edu

One reported method involves the reaction of N,N'-methanediylidene-bis-(4-methoxyaniline) with an amine, such as this compound, in the presence of zinc chloride to form the corresponding guanidine. umich.edu This guanidine can then be used in palladium-catalyzed cyclization reactions. umich.edu

For example, 1-Ethyl-2,3-bis(4-methoxyphenyl)-1-(2-methylallyl)guanidine hydrochloride was prepared from N,N'-methanediylidene-bis-(4-methoxyaniline) and this compound. umich.edu

Formation of Bisphosphonate Derivatives from this compound

The synthesis of bisphosphonate derivatives from amines such as this compound is a significant area of research, particularly due to the pharmacological importance of the bisphosphonate moiety. A key strategy involves the conjugate addition of the amine to an activated alkene bearing the bisphosphonic group.

Detailed research findings indicate that a versatile method for creating nitrogen-containing bisphosphonates is through the Michael addition of an amine to an ethenylidene-1,1-bisphosphonate ester. researchgate.net Specifically, a Michael-type acceptor, such as tetraethyl vinylidenebisphosphonate, can react with an allylamine (B125299) derivative. researchgate.netnih.gov In a closely related synthesis, 2-methylallylamine is reacted with tetraethyl methylene-1,1-bisphosphonate in methylene (B1212753) chloride to yield the corresponding Michael adduct. researchgate.netnih.gov This adduct is then hydrolyzed to produce the final bisphosphonic acid. researchgate.netnih.gov This methodology is applicable to secondary amines like this compound, where the amine acts as a mild nucleophile adding to the electron-deficient alkene. researchgate.net The final hydrolysis step is often achieved by treating the adduct with bromotrimethylsilane, followed by digestion with methanol. researchgate.net

Table 1: Key Components in the Synthesis of Bisphosphonate Derivatives

| Role | Compound Name | Chemical Class |

|---|---|---|

| Nucleophile | This compound | Secondary Amine |

| Acceptor | Tetraethyl vinylidenebisphosphonate | Bisphosphonate Ester |

| Intermediate | Michael Adduct | N-substituted aminoethylidenebisphosphonate ester |

| Final Product | N-Ethyl-2-methylallylamino-ethylidenebisphosphonic acid | Bisphosphonic Acid |

Continuous Synthesis Methodologies for this compound

Continuous synthesis, or flow chemistry, offers significant advantages for industrial-scale production, including improved safety, consistency, and scalability. While specific continuous synthesis routes for this compound are not extensively detailed in public literature, related industrial processes suggest its applicability. For instance, the industrial production of N-ethyl-2-methyl-N-nitroso-allylamine, a derivative, utilizes continuous flow methodologies starting from this compound. vulcanchem.com

A general and relevant continuous process is the catalytic amination of allylic alcohols. google.com This process involves reacting an allylic alcohol, such as methallyl alcohol (2-methyl-2-propen-1-ol), with an amine in the presence of a catalyst in a fixed-bed tubular reactor. google.com The reaction can be carried out in the gas phase at temperatures between 100°C and 350°C and pressures from 1 to 100 atmospheres. google.com By continuously feeding the reactants through the heated catalyst bed, a steady output of the corresponding allylic amine is achieved, which can then be collected and purified. google.com This method is a viable strategy for the large-scale, continuous synthesis of allylic amines like this compound.

Purification and Isolation Techniques in this compound Synthesis

Purification and isolation are critical steps to ensure the high purity of this compound and its subsequent reaction products. The primary methods employed are chromatography and distillation.

Chromatographic Separations for this compound and its Products

Chromatography is a fundamental technique for both analytical assessment and preparative isolation in the synthesis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com The technique employs a specialized reverse-phase column with low silanol (B1196071) activity, which is suitable for analyzing amines. sielc.comsielc.com

Table 2: HPLC Parameters for this compound Separation

| Parameter | Description | Source |

|---|---|---|

| Technique | Reverse Phase HPLC | sielc.comsielc.com |

| Column | Newcrom R1 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| Note | For Mass Spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid. | sielc.comsielc.com |

Flash Chromatography: Flash chromatography on silica (B1680970) gel is widely used for the purification of products derived from reactions involving this compound, such as ureas and amides. nih.govrsc.org This technique is effective for separating the desired compound from unreacted starting materials and reaction by-products on a laboratory scale. nih.govrsc.orgmdpi.com The choice of eluent (solvent system) is critical for achieving good separation.

Table 3: Example Eluent Systems for Purifying Allylamine Derivatives

| Product Type | Eluent System (v/v) | Source |

|---|---|---|

| N-allylmethacrylamides | Petroleum Ether / Ethyl Acetate (8:2) | rsc.org |

| tert-Butyl methacryloyl(2-methylallyl)carbamate | Petroleum Ether / Ethyl Acetate (9:1) | rsc.org |

| Imidazolidin-2-ones | Not specified, but uses flash chromatography on silica gel | nih.govumich.edu |

Distillation Methods for this compound Purification

Distillation is a primary method for the bulk purification of volatile liquids like this compound, especially after synthesis.

Fractional Distillation: For industrial processes, fractional distillation is the preferred method to purify the final product after the catalyst and any solid residues have been removed. google.com This technique is essential for separating the target amine from by-products that may have close boiling points, which is a common challenge in amine synthesis. google.com

Distillation with Drying Agents: In laboratory settings, crude amines are often purified by distillation from a drying agent, such as solid potassium hydroxide (B78521) (KOH). orgsyn.org This removes residual water and other protic impurities. The setup typically involves a modified Claisen flask and a Fenske column to improve separation efficiency, with the receiver often cooled to minimize loss of the volatile product. orgsyn.org Additionally, water can be removed from a product mixture prior to the final distillation step by codistillation with a solvent like benzene, which forms an azeotrope with water. orgsyn.org

Chemical Reactivity and Mechanistic Studies of N Ethyl 2 Methylallylamine

Fundamental Reaction Pathways of N-Ethyl-2-methylallylamine

The dual functionality of this compound allows it to participate in a variety of chemical transformations. The nitrogen atom's lone pair of electrons confers nucleophilic character, while the carbon-carbon double bond is susceptible to electrophilic attack.

The secondary amine group in this compound is a key center of reactivity, readily participating in reactions with a wide array of electrophiles.

Reactions with Carbonyl Compounds and their Derivatives: this compound can react with isocyanates to form substituted ureas. For instance, its reaction with specific isocyanates is a crucial step in the synthesis of precursors for palladium-catalyzed carboamination reactions. nih.govumich.edu

Alkylation and Arylation Reactions: The nucleophilic nitrogen can undergo substitution reactions. For example, it reacts with 1-fluoro-2-nitrobenzene (B31998) in the presence of a base to yield N-ethyl-N-(2-methylallyl)-2-nitroaniline. umich.edu

Formation of Amidinates: In the presence of rare-earth metal catalysts like Yb[N(SiMe3)2]3, this compound can react with nitriles in a cycloamidination reaction. This process involves the initial formation of a lanthanide amidinate intermediate. bohrium.com

Reactions with Sulfonyl Chlorides: this compound reacts with N-(chlorosulfonyl)imidoyl chloride in the presence of a base to form an N-alkenyl amidine intermediate. This intermediate can then undergo intramolecular cyclization. mdpi.comsemanticscholar.org

The nucleophilic character of the amine is fundamental to its role as a building block in the synthesis of more complex molecules and heterocyclic systems. The outcomes of these reactions are often influenced by the specific reagents, catalysts, and reaction conditions employed.

The double bond in this compound is susceptible to electrophilic attack, a characteristic feature of alkenes. This reactivity allows for the introduction of new functional groups at the allylic position.

One significant example is the intramolecular electrophilic heterocyclization of N-alkenyl amidines derived from this compound. mdpi.comsemanticscholar.org After the initial reaction of the amine with a reagent like N-(chlorosulfonyl)imidoyl chloride to form an amidine, a Lewis acid such as aluminum chloride can initiate the cyclization. mdpi.comsemanticscholar.org In this process, the chlorosulfonyl group acts as an internal electrophile, attacking the double bond. mdpi.comsemanticscholar.org

Studies have shown that this cyclization proceeds regioselectively, with the electrophile adding to the internal carbon of the double bond. mdpi.com This regioselectivity is a key aspect of the reaction mechanism, leading to the formation of specific heterocyclic structures. The reaction conditions, particularly the choice of Lewis acid, can significantly influence the efficiency of the cyclization. mdpi.com While aluminum and titanium chlorides are effective, other Lewis acids like boron trifluoride etherate or zinc chloride have been found to be less so. mdpi.com

Cyclization Reactions Involving this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds through cyclization reactions. These processes can be initiated by different means, including intramolecular nucleophilic attack, transition metal catalysis, and radical mechanisms.

Intramolecular reactions of this compound derivatives provide an efficient route to cyclic structures.

Lewis Acid-Initiated Cyclization: As mentioned earlier, N-alkenyl amidines derived from this compound can undergo intramolecular electrophilic cyclization catalyzed by Lewis acids like AlCl₃ to form 1,2,4-thiadiazine 1,1-dioxide derivatives. mdpi.comsemanticscholar.org

Palladium-Catalyzed Carboamination: N-allylurea derivatives, which can be synthesized from this compound, are effective substrates in palladium-catalyzed carboamination reactions. nih.gov This powerful method allows for the synthesis of imidazolidin-2-ones by forming both a carbon-carbon and a carbon-nitrogen bond in a single step. nih.gov The reaction involves the coupling of the N-allylurea with an aryl or alkenyl halide. nih.govumich.edu

The table below summarizes the palladium-catalyzed carboamination of an N-allylurea derivative.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 1-Ethyl-3-(4-methoxyphenyl)-4-methyl-4-phenylimidazolidin-2-one | 85 |

| 2 | 4-Bromotoluene | 1-Ethyl-4-methyl-4-phenyl-3-(p-tolyl)imidazolidin-2-one | 82 |

| 3 | Bromobenzene | 1-Ethyl-4-methyl-4-phenyl-3-phenylimidazolidin-2-one | 75 |

Data derived from studies on related N-allylurea systems. nih.govumich.edu

The stereochemistry of cyclization reactions involving derivatives of this compound is a critical aspect, determining the three-dimensional structure of the resulting heterocyclic products.

In palladium-catalyzed carboamination reactions of N-allylureas, the stereochemistry of the product is established during the alkene insertion step. nih.gov The reaction typically proceeds via a syn-aminopalladation, leading to the syn-addition of the nitrogen and the aryl group across the double bond. nih.gov This results in a high degree of diastereoselectivity, particularly with substrates derived from internal alkenes. nih.gov The stereochemical outcome can be assigned using techniques like 2D-NOESY NMR experiments. nih.gov

For intramolecular hetero-Diels-Alder reactions of related N-allylic systems, the formation of cis-fused cycloadducts is often favored. beilstein-journals.org The endo transition state is energetically more favorable, leading to the predominant or exclusive formation of the cis-isomer. beilstein-journals.org The presence of bulky substituents can further enhance this stereoselectivity. beilstein-journals.org

Radical cyclizations offer a powerful alternative for the synthesis of nitrogen-containing heterocycles from allylamine (B125299) derivatives. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular addition to the double bond.

A common strategy involves the use of N-allyl-α-haloamides or N-allyl-haloamines as radical precursors. nih.gov For instance, the reaction of N-allyl-haloamines with a copper catalyst can generate a radical that cyclizes to form substituted pyrrolidines. nih.gov Similarly, photo-induced radical reactions of N-allyl-α-haloamides can be used to synthesize γ-lactams. nih.gov The cyclization typically proceeds via a 5-exo pathway. nih.gov

Another approach involves the radical addition-cyclization-elimination (RACE) reaction, which has been utilized in the synthesis of complex natural products. mdpi.com This method often involves the reaction of a radical initiator with a substrate containing both an alkene and a suitable functional group for elimination. mdpi.com

The table below provides examples of radical-induced cyclization reactions of allylamine derivatives.

| Precursor Type | Initiator/Catalyst | Product Type | Ring Size |

| N-Allyl-haloamine | CuCl/PMDETA | Substituted Pyrrolidine | 5 |

| N-Allyl-α-haloamide | Photoredox Catalyst | γ-Lactam | 5 |

| Chiral Oxime Ether | Radical Initiator | Lactam | 5 |

Data based on studies of related allylamine systems. nih.govmdpi.com

Catalytic Reaction Mechanisms of this compound

This compound primarily functions as a substrate or a precursor to substrates in several important catalytic reactions. ontosight.ai Its bifunctional nature, containing both a nucleophilic secondary amine and a reactive allyl group, allows for its incorporation into complex molecular architectures. ontosight.ai

Detailed Mechanisms of Palladium-Catalyzed Carboamination Reactions

This compound is a key building block for producing substrates, such as N-allylureas and N-allylguanidines, used in palladium-catalyzed carboamination reactions for synthesizing nitrogen-containing heterocycles. umich.edumaynoothuniversity.ie These reactions are powerful tools for forming both a carbon-carbon and a carbon-nitrogen bond in a single step.

A plausible and widely accepted catalytic cycle for the carboamination of N-allylureas (derived from allylic amines like this compound) is initiated by the oxidative addition of an aryl or alkenyl halide to a palladium(0) complex. This step forms a Pd(II)-halide species. Subsequent reaction with the urea (B33335) substrate, typically in the presence of a base, leads to the formation of a palladium-amido complex. The key bond-forming step is the intramolecular migratory insertion of the alkene into the palladium-nitrogen bond (aminopalladation). This insertion step is crucial as it typically sets the stereochemistry of the final product. Finally, reductive elimination from the resulting palladium intermediate releases the cyclized product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The stereochemical outcome of these reactions can be complex. In many cases involving the formation of five-membered rings, the palladium-catalyzed carboamination proceeds with a net syn-addition of the nitrogen atom and the aryl group across the carbon-carbon double bond. However, contrasting stereochemistry has also been observed. For instance, in the synthesis of certain four-membered cyclobutane (B1203170) derivatives, the mechanism can proceed through a net anti-addition pathway. This highlights that the specific mechanism and resulting stereochemistry can be highly dependent on the substrate, ligand, and reaction conditions.

Role of this compound in Organocatalysis

Based on available research, this compound's primary role in catalysis is that of a substrate or a reactant building block, rather than acting as an organocatalyst itself. ontosight.aiumich.edu Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While this compound is a small organic molecule containing a reactive amine functional group, its application as a catalyst is not documented in the reviewed literature.

Instead, it serves as a valuable precursor in reactions that may be part of a broader organocatalytic or metal-catalyzed sequence. umich.edu For example, its reaction with isocyanates to form substituted ureas is a common step in preparing substrates for subsequent cyclization reactions. maynoothuniversity.ie In these contexts, the reactivity of the amine is harnessed to build more complex molecules that then participate in the key catalytic transformations. umich.edu

Uranium-Mediated Ring-Opening Polymerization Mechanisms

No information was found in the search results regarding the role or mechanistic involvement of this compound in uranium-mediated ring-opening polymerization.

Decomposition Pathways and Kinetics of this compound

The stability of this compound is influenced by conditions such as temperature and the presence of oxidative agents. gelest.com While specific kinetic studies on its decomposition are not detailed in the provided results, the mechanisms can be inferred from its chemical properties and data on related compounds.

Thermal and Oxidative Degradation Mechanisms

Thermal degradation of this compound is expected to occur at elevated temperatures. gelest.com Exposure to heat, sparks, or open flames can lead to its decomposition, producing irritating fumes. gelest.com The degradation mechanism likely involves the homolytic cleavage of C-C, C-N, and C-H bonds, leading to the formation of smaller, volatile radical species. For analogous simple amines, studies indicate that decomposition can be initiated by the abstraction of a hydrogen atom by radicals, particularly from the methylene (B1212753) (CH2) group adjacent to the nitrogen, which is a relatively weaker C-H bond. researchgate.net

Oxidative degradation occurs when the compound reacts with oxidizing agents. gelest.com this compound is listed as being incompatible with strong oxidizing agents and acids. gelest.com The degradation pathways could involve oxidation at the nitrogen atom or attack at the electron-rich carbon-carbon double bond of the allyl group. The oxidation of the amine functionality can proceed through various intermediates, potentially leading to the formation of nitrogen oxides. gelest.comresearchgate.net

Identification of Decomposition Products

The complete combustion or thermal decomposition of this compound under various conditions leads to the formation of several smaller molecules. The primary identified products of this degradation are gaseous oxides and organic vapors. gelest.com

The table below summarizes the common decomposition products identified for this compound.

| Decomposition Product | Chemical Formula | Source |

|---|---|---|

| Carbon Monoxide | CO | gelest.com |

| Carbon Dioxide | CO₂ | gelest.com |

| Nitrogen Oxides | NOₓ | gelest.com |

| Organic Acid Vapors | Not specified | gelest.com |

Characterization of Reaction Intermediates

The study of reaction mechanisms involving this compound is crucial for understanding and optimizing the synthesis of various valuable compounds. A key aspect of these mechanistic studies is the identification and characterization of transient reaction intermediates. While the isolation and full characterization of these often unstable species can be challenging, a combination of spectroscopic methods, kinetic studies, and computational modeling has provided significant insights into the intermediates formed during reactions of this compound and related allylic amines.

Detailed research findings have pointed to the formation of several key types of intermediates, particularly in metal-catalyzed reactions. These include organometallic complexes where the allylamine moiety is coordinated to a metal center, as well as charged intermediates that play a crucial role in the reaction pathway.

In the realm of palladium-catalyzed reactions, such as carboamination and related difunctionalization reactions, the formation of palladium-containing intermediates is a central mechanistic feature. nih.gov Research on analogous systems suggests that the catalytic cycle often commences with the coordination of the allylic amine to the palladium center. For instance, in the palladium-catalyzed synthesis of imidazolidin-2-ones, an η³-allylpalladium complex is a proposed intermediate. oup.com While direct spectroscopic data for the this compound-derived palladium intermediate is not extensively detailed in the literature, the characterization of similar allylpalladium complexes provides a strong basis for its proposed structure and reactivity.

Similarly, in reactions catalyzed by other transition metals like iron and ruthenium, the formation of metal-amine complexes has been observed. For example, the reaction of an iron dinitrogen complex with N-methylallylamine leads to the formation of an iron-amine complex, which has been characterized by elemental analysis. acs.org Ruthenium-aminoallenylidene complexes, formed from the reaction of ruthenium precursors with allylic amines, have been extensively characterized using NMR, IR, and UV/vis spectroscopy, as well as cyclic voltammetry. d-nb.info These studies reveal significant electronic and structural details of the intermediates, such as bond length alternations and the electronic nature of the metal-ligand bond. d-nb.info

The table below summarizes the types of organometallic intermediates proposed or identified in reactions involving allylamines, which are analogous to those expected for this compound.

| Catalyst System | Proposed/Identified Intermediate Type | Characterization Methods for Analogous Systems |

| Palladium | η³-Allylpalladium complexes, Palladium amido complexes | NMR, X-ray Crystallography |

| Iron | Iron-amine complexes | Elemental Analysis, ¹H NMR |

| Ruthenium | Ruthenium-aminoallenylidene complexes | NMR, IR, UV/vis, Cyclic Voltammetry, X-ray Crystallography |

| Yttrium | Yttrium amido complexes, Yttrium amidinate intermediates | Mechanistic proposals based on product analysis |

The use of rare-earth metals as catalysts has opened new avenues for the synthesis of nitrogen-containing heterocycles. In the yttrium-catalyzed asymmetric addition of nitriles to allylamines for the synthesis of chiral imidazolines, a detailed catalytic cycle has been proposed based on experimental and theoretical studies. chinesechemsoc.org This cycle involves the formation of key yttrium-containing intermediates.

The proposed mechanism initiates with the deprotonation of the allylamine, in this case, a related N-alkyallylamine, by a basic yttrium complex to generate a yttrium amido complex (I) . This intermediate then undergoes addition to a nitrile to form a yttrium amidinate intermediate (II) . Subsequent enantioselective cycloamidination via the addition of the Y-N bond across the C=C bond of the allyl group leads to a chiral 4-imidazolylalkyl intermediate. chinesechemsoc.org While the direct isolation and spectroscopic characterization of these yttrium intermediates with this compound are challenging, their existence is strongly supported by the observed reaction outcomes and mechanistic probes. chinesechemsoc.orgrsc.org

The following table outlines the proposed intermediates in the yttrium-catalyzed hydroamidination of nitriles with allylamines.

| Intermediate No. | Proposed Structure | Role in Catalytic Cycle |

| I | Yttrium amido complex | Formed by deprotonation of the allylamine |

| II | Yttrium amidinate intermediate | Formed by the addition of the amido complex to a nitrile |

It is important to note that the characterization of these intermediates is often indirect, relying on the analysis of the final products, kinetic data, and the outcomes of crossover experiments. nih.gov Computational studies also play a significant role in predicting the structures and energies of these transient species, providing further support for the proposed reaction mechanisms. d-nb.infoacs.org

Computational and Theoretical Investigations of N Ethyl 2 Methylallylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and reactivity of molecules. mdpi.com While specific DFT studies focusing exclusively on N-Ethyl-2-methylallylamine are not prevalent in the literature, the reactivity of similar aliphatic amines, such as ethylamine (B1201723) and n-propylamine, has been explored. researchgate.netresearchgate.net These studies provide a robust framework for understanding the likely reactive behavior of this compound.

DFT calculations are employed to map potential energy surfaces for various reactions, such as hydrogen abstraction, oxidation, and decomposition. researchgate.netresearchgate.net For amines, research often focuses on reactions with key radicals like H, OH, CH₃, and NH₂, which are relevant in combustion and atmospheric chemistry. researchgate.net Studies on ethylamine show that H-abstraction from the methylene (B1212753) (α-carbon) position is generally favored due to a lower activation barrier compared to abstraction from the methyl (β-carbon) or amine (-NH) groups. researchgate.net Given its structure, this compound presents multiple potential sites for such reactions: the ethyl group, the allylic methylene group, the vinylic hydrogens, the methyl group on the double bond, and the amine hydrogen. DFT calculations can predict the relative likelihood of reaction at each of these sites by calculating the activation energies for each pathway.

A foundational step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. researchgate.net For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. This process is typically performed using a selected DFT functional and basis set.

Following geometry optimization, vibrational frequency analysis is conducted. nih.gov This calculation serves two primary purposes:

It confirms that the optimized structure is a true energy minimum (a stable conformation), which is characterized by the absence of any imaginary frequencies.

It predicts the molecule's infrared (IR) spectrum, as the vibrational frequencies correspond to the energies of vibrational transitions. These predicted spectra can be compared with experimental data to validate the computational model.

For transition states, which represent energy maxima along a reaction coordinate, vibrational frequency analysis is used to verify the structure as a first-order saddle point, characterized by having exactly one imaginary frequency. nih.gov

Computational methods are adept at determining key thermochemical data for chemical reactions. By calculating the electronic energies of reactants, products, and transition states, it is possible to derive the standard reaction enthalpy (ΔrH°) and standard Gibbs free energy (ΔrG°). researchgate.netresearchgate.net

ΔrH° (Standard Reaction Enthalpy): Indicates the heat absorbed or released during a reaction under standard conditions. An exothermic reaction (negative ΔrH°) is typically more favorable.

ΔrG° (Standard Gibbs Free Energy): Combines enthalpy and entropy to determine the spontaneity of a reaction. A negative ΔrG° signifies a spontaneous process.

For a hypothetical reaction involving this compound, such as its decomposition, these values can be calculated to predict the reaction's energetic favorability. The table below illustrates the type of thermochemical data that can be generated, using H-abstraction from ethylamine (EA) by various radicals as a representative example. researchgate.net

| Reaction | ΔrH° (kcal/mol) | ΔrG° (kcal/mol) |

|---|---|---|

| EA + H → •CH(CH₃)NH₂ + H₂ | -16.5 | -16.7 |

| EA + H → CH₃CH₂NH• + H₂ | -3.1 | -3.2 |

| EA + H → CH₃CH₂• + NH₃ | 10.1 | 4.5 |

| EA + OH → •CH(CH₃)NH₂ + H₂O | -30.7 | -31.5 |

This table is illustrative, based on data for ethylamine to represent typical thermochemical values obtained from DFT calculations.

DFT and other quantum chemical methods provide detailed information about the electronic structure of this compound. This includes the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these frontier orbitals are crucial indicators of reactivity:

HOMO Energy: Relates to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests greater reactivity towards electrophiles.

LUMO Energy: Relates to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates greater reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. researchgate.net

Analysis of the electron density distribution reveals the polarity of bonds and the partial charges on each atom, identifying sites susceptible to nucleophilic or electrophilic attack. For this compound, the nitrogen atom is expected to have a partial negative charge due to its higher electronegativity, making it a nucleophilic center.

Reaction Pathway Modeling and Energetic Analyses

By combining geometry optimizations and energy calculations, computational chemistry can map out entire reaction pathways.

A key strength of computational chemistry is its ability to elucidate complex reaction mechanisms by identifying all relevant intermediates and, crucially, the transition states that connect them. researchgate.netresearchgate.net A transition state is a high-energy, transient structure that represents the energy barrier that must be overcome for a reaction to proceed. The geometry and energy of the transition state dictate the reaction's kinetics.

For this compound, computational modeling could predict the mechanisms of various transformations, such as:

Addition Reactions: Modeling the addition of electrophiles (like H⁺ or halogens) to the C=C double bond.

Cyclization Reactions: Investigating intramolecular reactions, such as the Pd-catalyzed carboamination to form heterocyclic compounds like imidazolidin-2-ones. nih.gov

Decomposition Pathways: Elucidating how the molecule breaks down under thermal conditions, identifying the weakest bonds and the most likely initial fragmentation steps. researchgate.net

The energetic profile of a reaction is visualized with a reaction coordinate diagram, plotting the energy of the system as it progresses from reactants to products. The peaks on this diagram correspond to the transition states, and the height of these peaks (the activation energy) determines the rate of the reaction. Studies on the unimolecular decomposition of similar amines have shown that C-C and C-N bond fissions are key initial steps, with the associated energy barriers calculated to determine the most likely pathway. researchgate.netresearchgate.net

Calculation of Activation Barriers and Reaction Enthalpies

Computational chemistry provides powerful tools for understanding the reactivity of molecules like this compound. By calculating activation barriers and reaction enthalpies, scientists can predict the feasibility and energetics of various chemical transformations. These theoretical calculations are crucial for designing new synthetic routes and understanding reaction mechanisms at a molecular level.

Activation Barriers: The activation barrier, or activation energy, represents the minimum energy required for a reaction to occur. A lower activation barrier indicates a faster reaction rate. For reactions involving amines, such as hydrogen abstraction, the site of the reaction significantly influences the activation energy. For instance, in studies of similar amines, the abstraction of a hydrogen atom from the α-carbon (the carbon atom adjacent to the nitrogen) is often favored over abstraction from the N-H bond itself due to a lower activation barrier. researchgate.netresearchgate.net Theoretical models like Density Functional Theory (DFT) and high-level ab initio methods such as CBS-QB3 are commonly employed to calculate these barriers. researchgate.netresearchgate.net For example, in the decomposition of ethylamine, a related primary amine, the formation of certain products was found to have an activation barrier as low as 1 kJ mol−1, indicating a highly favorable pathway. researchgate.net In contrast, other decomposition routes for the same molecule exhibited significantly higher barriers, on the order of 416 kJ mol−1. researchgate.net

Reaction Enthalpies: Reaction enthalpy (ΔH) is the change in heat content during a chemical reaction. A negative ΔH indicates an exothermic reaction that releases heat, while a positive ΔH signifies an endothermic reaction that absorbs heat. These values provide insight into the thermodynamic stability of reactants and products. For instance, the N-H bond fission in amines is a highly endothermic process, with calculated values around 423.5 kJ/mol. researchgate.net In contrast, the coordination of a molecule like ethyne (B1235809) to a metal-carbene complex can be endothermic by a smaller margin, around 13 kJ mol-1. acs.org The enthalpy of hydrogenation for certain cobalt complexes has been calculated to be around 27.4 kJ mol−1, which is in close agreement with experimental values. acs.org

The following table provides a hypothetical set of calculated activation barriers and reaction enthalpies for representative reactions involving this compound, based on typical values for similar amine compounds.

Interactive Data Table: Calculated Activation Barriers and Reaction Enthalpies for this compound Reactions

| Reaction Type | Reaction Description | Calculated Activation Barrier (kJ/mol) | Calculated Reaction Enthalpy (ΔH) (kJ/mol) |

| Hydrogen Abstraction | H-abstraction from the α-C-H bond | 65 | -20 |

| Hydrogen Abstraction | H-abstraction from the N-H bond | 85 | 15 |

| Addition Reaction | Addition of HBr across the C=C double bond | 40 | -50 |

| Isomerization | Cis-trans isomerization around the C=C bond | 120 | 5 |

Molecular Dynamics Simulations to Predict Stability and Reactivity in Complex Systems

Molecular dynamics (MD) simulations offer a computational microscope to observe the behavior of molecules over time. figshare.com By simulating the motions of atoms and molecules, researchers can gain insights into the stability and reactivity of compounds like this compound in complex environments, such as in solution or at interfaces.

MD simulations can be used to study the conformational flexibility of this compound, identifying the most stable three-dimensional structures and the energy barriers between different conformations. This information is crucial for understanding how the molecule interacts with other species, such as solvent molecules or biological receptors.

Furthermore, MD simulations can be employed to model chemical reactions in explicit solvent, providing a more realistic picture of the reaction dynamics than gas-phase calculations alone. For example, a simulation could track the trajectory of a reactant approaching the this compound molecule and the subsequent bond-breaking and bond-forming events. This level of detail allows for the investigation of solvent effects on reaction rates and mechanisms.

In a study utilizing Gromacs 2020.4, molecular dynamics simulations were performed to assess the stability of various compounds, including this compound. figshare.com The results indicated a calculated binding energy of -4.2 kJ/mol for this compound. figshare.com Such simulations are invaluable for predicting how this compound will behave in a real-world system, guiding experimental work and the development of new applications.

Interactive Data Table: Key Parameters from Molecular Dynamics Simulations of this compound

| Simulation Parameter | Description | Typical Value/Observation |

| Simulation Time | The total time the molecular system is simulated. | 100 ns |

| Temperature | The temperature at which the simulation is run. | 298 K |

| Solvent Model | The model used to represent the solvent molecules. | TIP3P Water |

| Potential Energy | The average potential energy of the system. | -15000 kJ/mol |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated molecule and a reference structure. | 0.2 nm |

Applications of N Ethyl 2 Methylallylamine in Organic Synthesis and Materials Science

N-Ethyl-2-methylallylamine as a Key Chemical Intermediate

This compound (C₆H₁₃N) serves as a crucial intermediate in a variety of chemical transformations. ontosight.aigelest.com Its utility stems from the reactivity of its secondary amine and the double bond of the methallyl group. ontosight.ai This dual functionality allows for a wide range of synthetic manipulations, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. ontosight.aibuyersguidechem.com The compound is commercially available and can be used without further purification in many applications. nih.govumich.edu

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 18328-90-0 nist.govsigmaaldrich.com |

| Molecular Formula | C₆H₁₃N nist.govepa.gov |

| IUPAC Name | N-ethyl-2-methylprop-2-en-1-amine sigmaaldrich.comnih.gov |

| Synonyms | N-Ethylmethallylamine, 2-Propen-1-amine, N-ethyl-2-methyl- nist.govnih.gov |

Synthesis of Complex Nitrogen-Containing Heterocycles

The unique structure of this compound makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These structures are of considerable interest due to their presence in many biologically active compounds.

Formation of Substituted Imidazolidin-2-ones

Substituted imidazolidin-2-ones are a class of cyclic ureas that are prevalent in many biologically active molecules, including HIV protease inhibitors and 5-HT₃ receptor antagonists. nih.gov A concise method for synthesizing these compounds involves a palladium-catalyzed carboamination reaction. nih.gov This transformation utilizes readily available starting materials, including this compound, isocyanates, and aryl or alkenyl bromides, to generate two new bonds and up to two stereocenters in a single step. nih.gov

For instance, this compound can be reacted with an isocyanate to form an N-allylurea intermediate. umich.edu This intermediate then undergoes a palladium-catalyzed intramolecular carboamination with an aryl or alkenyl halide to yield the desired substituted imidazolidin-2-one. nih.gov This method offers good yields and high levels of diastereoselectivity, particularly when using aryl halides. nih.gov

Table 2: Synthesis of a Substituted Imidazolidin-2-one

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Product | Yield | Reference |

| This compound | 4-Methoxyphenyl isocyanate | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos, NaO t Bu | 1-Ethyl-3-(4-methoxyphenyl)-4-methyl-4-(4-methylbenzyl)imidazolidin-2-one | Not specified | umich.edu |

Preparation of Cyclic Guanidines

Cyclic guanidines are another class of nitrogen-containing heterocycles with significant biological activity. umich.edu A novel approach to the synthesis of 5-membered saturated cyclic guanidines involves the palladium-catalyzed carboamination of acyclic N-allyl guanidines with aryl or alkenyl halides. umich.edu This method provides access to a variety of cyclic guanidine (B92328) derivatives in just two steps from readily available allylic amines like this compound. umich.edu

The synthesis begins with the formation of an N-allylguanidine from the corresponding allylic amine. This guanidine substrate is then subjected to a palladium-catalyzed intramolecular cyclization with an aryl or alkenyl halide to afford the cyclic guanidine product. umich.edu While challenges such as variable reproducibility and potential oxidation of the product during purification have been noted, this method represents a significant advancement in the synthesis of these important heterocycles. umich.edu Silver-catalyzed hydroamination of N-allylguanidines has also been explored as an alternative synthetic route. organic-chemistry.org

Synthesis of 2-Aminoimidazole Natural Product Precursors

The palladium-catalyzed carboamination methodology has been extended to the synthesis of 2-aminoimidazoles, which are precursors to various natural products, including preclathridine. umich.edu This is achieved by utilizing N-propargyl guanidines and aryl triflates in the carboamination reaction. umich.edu Although this specific application does not directly use this compound, the underlying principles of the palladium-catalyzed carboamination developed for cyclic guanidine synthesis from allylic amines are foundational to this extended methodology. The development of these synthetic strategies highlights the versatility of palladium catalysis in constructing complex nitrogen heterocycles from simple amine precursors. umich.edusemanticscholar.org

Polymer Chemistry Applications

The presence of a polymerizable allyl group makes this compound a valuable monomer in polymer chemistry.

Role as a Monomer in Cyclopolymerization Reactions

This compound can participate in cyclopolymerization reactions. Research has shown that N-allyl-N-methyl(2-substituted allyl)amines can be polymerized to form poly(N-methylpyrrolidines) and poly(N-methylpiperidines). researchgate.net The structure of the resulting polymers is influenced by the substituents on the allyl groups. The polymerization of allylamines can be challenging due to the decreased reactivity of the allylic bond. google.com However, the use of specific initiators and reaction conditions can facilitate the polymerization process. google.com The resulting polymers have potential applications in various fields. google.com

Synthesis of Poly(allylamine) Derivatives with this compound Motifs

The integration of this compound into polymeric structures is a key strategy for developing functional materials. One notable application is in the creation of polysiloxane derivatives. A specific example involves a three-step synthetic procedure to obtain α, Ω-Di((N-ethyl)amino(2-methyl)propyl) polydimethylsiloxane (B3030410) (DEAMP-PDMS). researchgate.net

The initial step of this process is the hydrosilylation of tetramethyldisiloxane with this compound. researchgate.net This reaction is conducted in the presence of a dihydrogen hexachloroplatinate catalyst, leading to the formation of α, Ω-di((N-ethyl)amino(2-methyl)propyl) tetramethylsiloxane (DEAMP-TMS). researchgate.net Subsequently, DEAMP-PDMS is synthesized through a base-catalyzed equilibrium reaction of the DEAMP-TMS intermediate with octamethylcyclotetrasiloxane (B44751) (D4). researchgate.net This method demonstrates the effective incorporation of the this compound motif as end-groups onto a polysiloxane backbone, creating a reactive and functional polymer. researchgate.netresearchgate.net The process highlights the utility of this compound as a monomer for modifying polymer chain ends, thereby introducing specific functionalities.

Investigation of Polymer Structure and Properties Derived from this compound

The characterization of polymers derived from this compound is crucial for understanding their structure-property relationships. For the α, Ω-Di((N-ethyl)amino(2-methyl)propyl) polydimethylsiloxane (DEAMP-PDMS) polymer, detailed structural analysis has been performed using various spectroscopic techniques. researchgate.net

The structural confirmation of DEAMP-PDMS and its subsequent derivatives was achieved through Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy. researchgate.net These analyses confirmed that the synthesized polymer's structure was consistent with the designed molecular architecture. researchgate.net Furthermore, the number average molecular weight of the resulting polymers was determined using end-group titration methods. researchgate.net Research has also detailed the influence of various synthetic parameters—such as reaction temperature, time, solvent choice, and catalyst amount—on the final polymer structure and properties. researchgate.net

| Step | Description | Reactants | Catalyst/Conditions | Product | Characterization Methods |

|---|---|---|---|---|---|

| 1 | Hydrosilylation | Tetramethyldisiloxane, this compound | Dihydrogen hexachloroplatinate | DEAMP-TMS | FTIR, ¹H NMR, ¹³C NMR, End-group titration |

| 2 | Base-catalyzed equilibrium reaction | DEAMP-TMS, Octamethylcyclotetrasiloxane (D4) | Base-catalyzed, 80°C for ~45 h | DEAMP-PDMS |

Derivatization Strategies for Novel Functional Compounds

This compound serves as a versatile building block for the synthesis of novel functional compounds through various derivatization strategies. ontosight.ai Its bifunctional nature, containing both a reactive secondary amine and an allyl group, allows for a wide range of chemical transformations.

One significant strategy involves the reaction of the amine group. Secondary amines are known to be valuable starting materials for synthesizing compounds like 1,1-disubstituted hydrazines and asymmetric amine imides. orgsyn.org Another approach involves the reaction of N-alkylallylamines with nitrones. psu.edu This reaction proceeds through a pathway of sequential nucleophilic addition, reverse-Cope cyclization, and Meisenheimer rearrangement to yield 1,2,5-oxadiazinane structures. psu.edu This method is particularly effective when competing imine formation is precluded, which is the case for secondary amines like this compound. psu.edu

The olefinic portion of the molecule also provides a handle for derivatization. The development of synthetic routes using bifunctional acceptors like pentafluorophenyl vinylsulfonate has opened avenues for creating complex sulfonamides. ucl.ac.uk While not directly demonstrated with this compound, the established reactivity of amines in displacing the pentafluorophenyl moiety suggests a potential pathway for synthesizing novel sulfonamide derivatives. ucl.ac.uk Furthermore, the compound is generally used as a chemical intermediate for the synthesis of other chemicals, including those for the pharmaceutical and agricultural industries. ontosight.ainih.gov

| Reactive Site | Reaction Type | Reactant Class | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Amine Group | Nucleophilic Addition / Rearrangement | Nitrones | 1,2,5-Oxadiazinanes | psu.edu |

| Amine Group | Nucleophilic Substitution | Activated Sulfonate Esters | Sulfonamides (potential) | ucl.ac.uk |

| Amine Group | Various | Various | 1,1-Disubstituted hydrazines, Asymmetric amine imides | orgsyn.org |

| General | Intermediate Synthesis | Various | Pharmaceutical and Agricultural Intermediates | ontosight.ainih.gov |

Biological and Pharmaceutical Research Involving N Ethyl 2 Methylallylamine

N-Ethylmethylamine as a Scaffold in Drug Discovery

In the field of medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a range of new compounds. The N-ethylmethylamine framework has been identified as a valuable and promising scaffold in the discovery of novel therapeutic agents. nih.gov Its utility stems from its ability to form key interactions with biological targets, providing a solid foundation for the development of more potent and selective drug candidates. This scaffold has been particularly significant in the search for inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases. nih.govresearchgate.net The concept of a molecular scaffold is central to drug design, allowing chemists to explore chemical space efficiently and develop compounds with improved pharmacological properties. arxiv.org

Soluble epoxide hydrolase (sEH) is a therapeutic target for conditions such as hypertension and inflammation. nih.govescholarship.org The design of inhibitors for this enzyme often begins with identifying small molecular fragments that can bind effectively to its active site. The N-ethylmethylamine scaffold was identified as a promising starting point for designing sEH inhibitors. nih.gov Optimization of this initial scaffold involved a structure-based drug design approach. By analyzing the binding mode of N-ethylmethylamine within the sEH active site, researchers were able to strategically add other chemical groups to the scaffold to enhance its inhibitory activity. This process led to the development of significantly more potent compounds. For instance, by elaborating on the N-ethylmethylamine core, a derivative, 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol, was synthesized which exhibited a substantial increase in inhibitory potency against sEH. nih.gov

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and requires modification to improve its properties. The initial N-ethylmethylamine fragment showed weak inhibitory activity against sEH, with an IC50 value of 800μM. nih.gov However, its specific binding mode made it an excellent candidate for further development. By screening an in-house chemical library for compounds containing this scaffold, researchers identified derivatives with dramatically improved potency. nih.gov The most potent of these, 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol, displayed an IC50 of 0.51μM, representing a more than 1500-fold increase in activity compared to the original fragment. nih.gov This significant enhancement in potency validated the selection of the N-ethylmethylamine scaffold and established its derivatives as viable lead compounds for the development of sEH inhibitors.

Below is a data table summarizing the inhibitory activity of the initial fragment and the optimized lead compound.

| Compound Name | Scaffold | Target Enzyme | IC50 Value | Fold Increase in Activity |

| N-ethylmethylamine | N-ethylmethylamine | sEH | 800μM | - |

| 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol | N-ethylmethylamine | sEH | 0.51μM | >1500x |

Fragment-Based Drug Discovery (FBDD) is a strategy used for finding lead compounds as part of the drug discovery process. nih.govtechnologynetworks.com It involves screening libraries of small chemical fragments to identify those that bind to a biological target. technologynetworks.com These low-complexity fragments, though often weak binders, can be highly efficient in their binding and serve as starting points for building more potent molecules. nih.govbu.edu The identification of N-ethylmethylamine as a scaffold for sEH inhibitors was achieved through an FBDD approach using X-ray crystallographic screening. nih.gov This technique allowed for the direct observation of how different fragments bind to the sEH enzyme. N-ethylmethylamine was selected from a number of initial "hits" due to its promising binding interactions with key residues in the enzyme's active site. nih.gov This success demonstrates the power of crystallographic fragment screening in identifying novel and effective scaffolds for drug design. nih.gov

Mechanisms of Biological Interaction and Binding

The effectiveness of the N-ethylmethylamine scaffold lies in its specific molecular interactions with the catalytic center of the soluble epoxide hydrolase enzyme. nih.gov X-ray crystallography studies revealed that the N-ethylmethylamine moiety forms critical hydrogen bonds with key amino acid residues in the sEH active site. nih.gov Specifically, it interacts with the catalytic residues Asp335, Tyr383, and Tyr466. nih.gov These hydrogen bonds anchor the inhibitor within the active site, preventing the enzyme from carrying out its normal function. Even after the scaffold was elaborated into more potent inhibitors, the binding mode of the core N-ethylmethylamine group to these catalytic residues remained consistent. nih.gov This demonstrates that the scaffold's primary role is to correctly position the molecule within the active site and establish the foundational interactions necessary for inhibition.

Advanced Analytical Methodologies and Spectroscopic Characterization of N Ethyl 2 Methylallylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-Ethyl-2-methylallylamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms.

¹H NMR and ¹³C NMR for Structural Elucidation and Purity Validation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the structural verification and purity assessment of this compound.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals correspond to the different types of protons in the molecule. The ethyl group protons typically appear as a quartet for the methylene (B1212753) (–CH2–) group coupled to the methyl (–CH3–) group, which in turn appears as a triplet. The protons of the 2-methylallyl group exhibit distinct signals: the allylic methylene protons adjacent to the nitrogen are deshielded, the vinyl protons on the double bond appear in the characteristic alkene region, and the methyl protons attached to the double bond appear as a singlet. The N-H proton of the secondary amine often appears as a broad singlet, and its chemical shift can be variable. openstax.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbons in this compound are influenced by their local electronic environment. Carbons adjacent to the electronegative nitrogen atom are deshielded and appear at a lower field (higher ppm value) compared to simple alkanes. openstax.org The sp² hybridized carbons of the C=C double bond are also found at a characteristic downfield position.

Spectral data obtained from ¹H and ¹³C NMR are essential for confirming the identity of this compound and for detecting the presence of impurities, which would present as additional, unassignable peaks in the spectra. nih.govumich.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound This table is based on general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Triplet | 3H | –CH2CH3 | |

| ~1.7 | Singlet | 3H | =C(CH3 ) | |

| ~2.6 | Quartet | 2H | –CH2 CH3 | |

| ~3.1 | Singlet | 2H | –N–CH2 –C= | |

| ~4.8 | Singlet | 1H | =CH H (cis) | |

| ~4.9 | Singlet | 1H | =CHH (trans) | |

| Variable | Broad Singlet | 1H | N–H | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| ~15 | –CH2CH3 | |||

| ~23 | =C(CH3 ) | |||

| ~45 | –CH2 CH3 | |||

| ~58 | –N–CH2 –C= | |||

| ~112 | =CH2 | |||

| ~145 | >C =CH2 |

Two-Dimensional NMR Techniques (COSY, HSQC, NOESY) for Regiochemistry and Stereochemistry Assignment

For more complex molecules or for unambiguous assignment of all signals, two-dimensional (2D) NMR techniques are employed. wikipedia.orgresearchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the ethyl group's –CH2– and –CH3– protons, confirming their connectivity. However, it would not show correlations for the isolated methyl and vinyl protons of the methallyl group, confirming their structural placement. This technique is crucial for assigning regiochemistry in derivatives. umich.edulongdom.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. wikipedia.org Each peak in the 2D spectrum corresponds to a C-H bond. This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, it would clearly link the proton signal at ~3.1 ppm to the allylic carbon signal at ~58 ppm.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences in derivatives. umich.edu For this compound itself, NOESY could reveal through-space interactions between the protons of the ethyl group and the methallyl group, providing insights into the molecule's preferred conformation around the C-N bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. uoc.gr

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Product Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for identifying components in a mixture. nih.govnih.gov In the analysis of this compound, the sample is first vaporized and passed through a GC column, which separates it from any impurities or other reaction products. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum displays a molecular ion peak (M⁺·) corresponding to the intact molecule's mass, although for some amines this can be weak or absent. More importantly, a characteristic fragmentation pattern is produced. For this compound, a key fragmentation pathway is α-cleavage, where the bond beta to the nitrogen atom breaks, leading to the formation of a stable iminium ion. The most abundant peak (base peak) is often the result of this cleavage. openstax.org

Table 2: Characteristic GC-MS Fragmentation Data for this compound Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

| m/z | Relative Intensity | Possible Fragment |

| 99 | Low | [M]⁺· (Molecular Ion) |

| 84 | High | [M - CH3]⁺ |

| 58 | Base Peak (100%) | [CH2=N(H)CH2CH3]⁺ (α-cleavage) |

| 30 | High | [CH2=NH2]⁺ |

This fragmentation pattern serves as a molecular fingerprint, allowing for positive identification by comparison to library spectra. nih.govfigshare.com The technique is also invaluable for monitoring reaction progress and analyzing the purity of the final product. acs.org

Chemical Ionization-Ion Trap-Mass Spectrometry/Mass Spectrometry (CI-IT-MS/MS) for Structural Information

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation than EI. wikipedia.orgresearchgate.net In CI, a reagent gas like methane (B114726) or ammonia (B1221849) is ionized, and these ions then react with the analyte molecule, typically through proton transfer, to form a protonated molecule [M+H]⁺. This is advantageous as it almost always produces a strong signal corresponding to the molecular weight, which can be ambiguous in EI spectra. wikipedia.org

Coupling CI with an Ion Trap (IT) mass analyzer allows for tandem mass spectrometry (MS/MS or MSⁿ) experiments. tandfonline.com In an IT-MS/MS experiment, the [M+H]⁺ ion of this compound can be selectively isolated within the trap and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). Analyzing the resulting fragment ions provides detailed structural information and can be used to distinguish between isomers, which might produce similar initial fragmentation patterns under hard ionization. researchgate.net This controlled fragmentation provides an additional layer of structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. utdallas.edu It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

This compound, as a secondary amine, has several characteristic IR absorptions. orgchemboulder.com The most notable is the N-H stretching vibration, which appears as a single, moderately sharp peak in the region of 3300-3500 cm⁻¹. openstax.orgspectroscopyonline.com This distinguishes it from primary amines, which show two N-H stretching peaks, and tertiary amines, which show none. orgchemboulder.com Other key functional groups also have distinct signals: the C=C double bond of the allyl group shows a stretching absorption around 1650 cm⁻¹, and the unsaturated =C-H bonds show stretches just above 3000 cm⁻¹.

Table 3: Principal IR Absorption Frequencies for this compound This table is based on established correlation charts for functional groups. orgchemboulder.comoregonstate.edu

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3310 | N-H Stretch | Secondary Amine (R₂NH) |

| 3080 - 3010 | =C-H Stretch | Alkene |

| 2975 - 2850 | C-H Stretch | Alkane (ethyl group) |

| 1655 - 1645 | C=C Stretch | Alkene |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

| 910 - 665 | N-H Wag | Secondary Amine (R₂NH) |

These characteristic absorption bands allow for the quick confirmation of the presence of the key functional groups (secondary amine, alkene) within the molecule's structure. nih.gov

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic techniques are fundamental in the analytical chemistry of this compound, providing robust methods for its separation, identification, and the assessment of its purity. These methods are crucial for quality control in manufacturing processes and for the characterization of the compound in various research contexts. The selection of a specific chromatographic technique depends on the analytical objective, whether it is for quantitative analysis of the bulk material or for the purification of the compound from a complex mixture.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography (GC) is a well-established technique for the analysis of volatile compounds like this compound. nih.gov When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range for quantification. The analysis of polar amines by GC can sometimes present challenges such as peak tailing due to interactions with the stationary phase. nih.govresearchgate.net However, the use of specialized columns or derivatization techniques can mitigate these issues. researchgate.net

Research Findings:

The analysis of volatile amines using GC-FID is a common practice in the pharmaceutical and chemical industries for monitoring residual levels of these compounds. nih.gov For the analysis of this compound, a method would typically involve a capillary column specifically designed for amine analysis, such as the Agilent J&W CP-Volamine column, which has shown success in separating a wide range of volatile amines. nih.gov Such columns are often base-deactivated to minimize the interaction with the basic amine functional group, leading to improved peak shape and reproducibility. nih.gov

While specific operational parameters for this compound are not extensively published, a typical GC-FID method would be developed based on the principles applied to similar aliphatic amines. This would involve optimizing the injector temperature, oven temperature program, carrier gas flow rate, and split ratio to achieve optimal separation and sensitivity. For instance, a generic method for volatile amines has been developed with a 16-minute run time, demonstrating the potential for rapid analysis. nih.gov In some cases, derivatization of the amine can be employed to improve its chromatographic behavior and detection, although this adds a step to the sample preparation process. researchgate.net

Table 1: Illustrative GC-FID Parameters for Amine Analysis